4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine
CAS No.: 2548993-01-5
Cat. No.: VC11811940
Molecular Formula: C16H21N5S
Molecular Weight: 315.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548993-01-5 |
|---|---|
| Molecular Formula | C16H21N5S |
| Molecular Weight | 315.4 g/mol |
| IUPAC Name | 4,5-dimethyl-2-methylsulfanyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine |
| Standard InChI | InChI=1S/C16H21N5S/c1-12-13(2)18-16(22-3)19-15(12)21-10-8-20(9-11-21)14-6-4-5-7-17-14/h4-7H,8-11H2,1-3H3 |
| Standard InChI Key | NEWDGSTYBXQXIH-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=N3)SC)C |
| Canonical SMILES | CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=N3)SC)C |
Introduction
Chemical Identity and Structural Features
4,5-Dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine (molecular formula: C₁₆H₂₂N₆OS) is a heterocyclic organic compound featuring a pyrimidine ring substituted at positions 4 and 5 with methyl groups, at position 2 with a methylsulfanyl group, and at position 6 with a piperazine moiety linked to a pyridine ring . The molecular weight of the compound is 346.5 g/mol, and its IUPAC name reflects the precise arrangement of these substituents . Key structural attributes include:
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, serving as the central scaffold.
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Methyl and Methylsulfanyl Groups: Electron-donating substituents at positions 4, 5, and 2, respectively, which influence electronic distribution and reactivity.
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Piperazine-Pyridine Moiety: A bicyclic system at position 6, contributing to conformational flexibility and potential receptor-binding interactions.
Table 1: Physicochemical Properties of 4,5-Dimethyl-2-(Methylsulfanyl)-6-[4-(Pyridin-2-yl)Piperazin-1-yl]Pyrimidine
Biological Activity and Mechanism of Action
Although direct biological data for 4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine are scarce, structurally related compounds exhibit significant pharmacological activities:
Kinase Inhibition
Pyrimidine derivatives with piperazine substituents have demonstrated inhibitory activity against bacterial phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence . For instance, ML267, a pyrimidine-carbothioamide analog, inhibits Sfp-PPTase with an IC₅₀ of 0.29 µM and exhibits antibacterial effects against Bacillus subtilis and methicillin-resistant Staphylococcus aureus . The piperazine-pyridine moiety in such compounds likely facilitates target binding through hydrogen bonding and hydrophobic interactions .
Anticancer Activity
Pyrimidine derivatives bearing methylsulfanyl groups have shown promise in anticancer research. These compounds often induce apoptosis by modulating cell cycle regulators (e.g., cyclin-dependent kinases) or inhibiting antioxidant enzymes like thioredoxin reductase . The methylsulfanyl substituent may contribute to redox modulation, enhancing cytotoxic effects in cancer cells .
Pharmacokinetic and Toxicity Considerations
Predictive data for the target compound suggest:
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Absorption: Moderate bioavailability due to moderate LogP values (~3.5) inferred from structural analogs .
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Metabolism: Likely hepatic oxidation via cytochrome P450 enzymes, with the methylsulfanyl group undergoing S-demethylation .
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Toxicity: Piperazine-containing compounds may exhibit off-target effects on human kinases, necessitating selectivity optimization .
Comparative Analysis with Structural Analogs
The following table highlights key differences between the target compound and related pyrimidine derivatives:
Table 2: Comparative Properties of Pyrimidine Derivatives
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